molecular formula C12H24N2 B14770337 1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine

1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine

Cat. No.: B14770337
M. Wt: 196.33 g/mol
InChI Key: HYROWOKMBIYQJD-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine typically involves the reaction of cyclohexylmethylamine with N-methylpyrrolidine under specific conditions. One common method includes:

    Cyclohexylmethylamine Preparation: Cyclohexylmethylamine can be synthesized by the reduction of cyclohexylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    N-Methylpyrrolidine Preparation: N-Methylpyrrolidine can be synthesized by the methylation of pyrrolidine using methyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of cyclohexylmethylamine with N-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)pyrrolidine: Similar structure but lacks the N-methyl group.

    N-Methylpyrrolidine: Similar structure but lacks the cyclohexylmethyl group.

    Cyclohexylmethylamine: Similar structure but lacks the pyrrolidine ring.

Uniqueness

1-(Cyclohexylmethyl)-N-methylpyrrolidin-3-amine is unique due to the presence of both the cyclohexylmethyl group and the N-methyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(cyclohexylmethyl)-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H24N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3

InChI Key

HYROWOKMBIYQJD-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)CC2CCCCC2

Origin of Product

United States

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